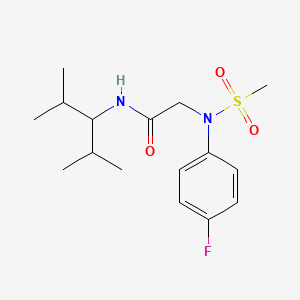
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of chloroacetanilide herbicides and is known for its high efficacy against a broad spectrum of weeds.
Mecanismo De Acción
Nitrofen acts as a selective herbicide by inhibiting the ACC enzyme in plants. ACC is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first committed step in the biosynthesis of fatty acids and phospholipids. Nitrofen inhibits the ACC enzyme by binding to the biotin carboxylase domain of the enzyme, which prevents the binding of biotin to the enzyme. This leads to the accumulation of malonyl-CoA, which inhibits the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Biochemical and Physiological Effects
Nitrofen has been shown to have a wide range of biochemical and physiological effects on plants. Nitrofen inhibits the synthesis of fatty acids and phospholipids, which leads to the accumulation of malonyl-CoA and the inhibition of β-oxidation. This results in the depletion of energy reserves in the plant, which leads to growth inhibition and eventually, plant death. Nitrofen also affects the synthesis of other secondary metabolites in plants, such as lignin and flavonoids, which play important roles in plant defense against pathogens and herbivores.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen is a highly effective herbicide that has been widely used in agriculture to control weeds. Nitrofen is also a useful research tool for studying the mechanism of action of chloroacetanilide herbicides. Nitrofen has several advantages for lab experiments, including its high efficacy against a broad spectrum of weeds, its selective mode of action, and its ability to inhibit the synthesis of fatty acids and phospholipids in plants. However, 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide also has several limitations for lab experiments, including its toxicity to humans and animals, its potential for environmental contamination, and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide and other chloroacetanilide herbicides. One direction is to develop new herbicides that have higher efficacy and selectivity than 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide. Another direction is to study the molecular mechanisms of resistance to chloroacetanilide herbicides in weeds, which could lead to the development of new strategies for weed control. Finally, there is a need to study the environmental impact of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide and other chloroacetanilide herbicides, including their persistence in soil and water, and their potential for bioaccumulation in food chains.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively used as a research tool to study the mechanism of action of chloroacetanilide herbicides. Nitrofen is known to inhibit the synthesis of fatty acids and phospholipids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids and phospholipids, and its inhibition by 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide leads to the accumulation of malonyl-CoA, which inhibits the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-14-7-2-10(16)8-13(14)17)15(20)18-11-3-5-12(6-4-11)19(21)22/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYAAYPQINWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B3934548.png)
![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)
![methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934561.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)
![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)
![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)